molecular formula C14H13NO B14456964 2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- CAS No. 67931-49-1

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-

Katalognummer: B14456964
CAS-Nummer: 67931-49-1
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: PURYTKOSBKIWTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- can be achieved through several methods. Another method involves the use of tropinone, which undergoes a Hofmann elimination and bromination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- is unique due to the presence of the 2-[(2-methylphenyl)amino] group, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

67931-49-1

Molekularformel

C14H13NO

Molekulargewicht

211.26 g/mol

IUPAC-Name

2-(2-methylanilino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C14H13NO/c1-11-7-5-6-8-12(11)15-13-9-3-2-4-10-14(13)16/h2-10H,1H3,(H,15,16)

InChI-Schlüssel

PURYTKOSBKIWTB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC2=CC=CC=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.